Methyl 4-acetamido-2-hydroxybenzoate
Description
Contextualization within Salicylic (B10762653) Acid Derivatives Research
Methyl 4-acetamido-2-hydroxybenzoate is structurally a derivative of salicylic acid. ontosight.ai This classification is significant because salicylic acid and its derivatives are a cornerstone of medicinal chemistry, most famously represented by acetylsalicylic acid (aspirin). The core structure of salicylic acid provides a versatile scaffold that chemists can modify to alter its biological and chemical properties.
The synthesis of this compound often originates from other salicylic acid derivatives. A common synthetic route involves the acetylation of Methyl 4-amino-2-hydroxy benzoate (B1203000) (a derivative of 4-aminosalicylic acid). chemicalbook.comontosight.ai In a typical laboratory preparation, Methyl 4-amino-2-hydroxy benzoate is treated with acetyl chloride in the presence of a base like sodium bicarbonate to form the final product. chemicalbook.com This process highlights the interconnectedness of these compounds within a synthetic family, where one derivative serves as a precursor to another.
Significance in Pharmaceutical and Medicinal Chemistry Research
The primary significance of this compound in pharmaceutical research is its role as a key reagent and intermediate in the synthesis of other active pharmaceutical ingredients (APIs). pharmaffiliates.com Notably, it is used in the synthesis of Mosapride. scbt.comchemicalbook.comchemdad.com Mosapride is a gastroprokinetic agent, and the availability and purity of its precursors, such as this compound, are critical for its manufacturing.
Beyond its role as a synthetic intermediate, the compound itself and its derivatives have been subjects of research for their potential biological activities. ontosight.ai Studies have explored the properties of salicylic acid derivatives for anti-inflammatory, antibacterial, and anticancer applications. ontosight.ai The investigation of compounds like this compound helps researchers understand structure-activity relationships (SAR), which are crucial for designing new and more effective drugs. ontosight.ai It is also used as a pharmaceutical primary standard for laboratory tests as prescribed by the British Pharmacopoeia. krackeler.comsigmaaldrich.com
Overview of Research Trajectories for Related Acetamidobenzoate Compounds
The research trajectory for this compound is part of a broader exploration of acetamidobenzoate compounds. A related molecule, p-Acetamidobenzoic acid (p-AABA), serves as an example of the research focus in this area. mdpi.com Current research on such compounds generally follows three main paths: the study of synthetic processes, the development of functional applications, and the determination of physicochemical properties like solubility. mdpi.comresearchgate.net
For instance, extensive research is conducted to optimize the crystallization process of compounds like p-AABA to enhance product quality and purity. mdpi.com Understanding solubility in various solvents is fundamental for drug development, as it impacts formulation and bioavailability. researchgate.net Furthermore, computational tools like the COSMO-RS model are used to predict solubility and understand the intermolecular interactions between the compound and solvent molecules. researchgate.net This multi-faceted approach, combining synthesis, functional testing, and physicochemical analysis, is characteristic of the research landscape for acetamidobenzoate derivatives and informs the potential future research directions for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetamido-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXHOHRQXZMSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193934 | |
| Record name | Methyl 4-(acetylamino)salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-28-1 | |
| Record name | Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-acetamidosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(acetylamino)salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(acetylamino)salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 4-ACETAMIDOSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677WEL9DDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in understanding the interaction between a ligand, such as Methyl 4-acetamido-2-hydroxybenzoate, and its potential protein target.
While specific molecular docking studies for this compound with Cyclooxygenase-2 (COX-2) are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar compounds, such as derivatives of 5-acetamido-2-hydroxy benzoic acid. nih.govmdpi.com The COX-2 enzyme is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Docking studies on related salicylic (B10762653) acid derivatives have shown that these compounds can bind within the active site of the COX-2 enzyme. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. For instance, in a study of 5-acetamido-2-hydroxy benzoic acid derivatives, binding affinities with the COX-2 receptor were analyzed to predict their anti-inflammatory potential. nih.gov
Table 1: Representative Binding Affinities of Similar Compounds with COX-2
| Compound | Predicted Binding Affinity (kcal/mol) |
|---|---|
| 5-acetamido-2-hydroxy benzoic acid | Data not specified in available results |
| Phenyl derivative of 5-acetamido-2-hydroxy benzoic acid | Data not specified in available results |
The prediction of binding modes reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For salicylic acid derivatives, interactions with key residues in the COX-2 active site are crucial for their inhibitory activity. nih.gov These interactions typically involve the carboxyl and hydroxyl groups of the salicylate (B1505791) moiety. In the case of this compound, the acetamido and methyl ester groups would also play a significant role in defining its binding orientation and affinity. Studies on similar molecules suggest that the acetamido group could form additional hydrogen bonds, potentially enhancing the binding to the receptor. nih.gov
In Silico Prediction of Biological and Pharmacokinetic Parameters
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success as therapeutic agents.
The bioavailability of a compound is influenced by factors such as its solubility, permeability, and metabolic stability. Computational models can predict these properties based on the molecule's structure. For instance, Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a compound and its potential for good oral bioavailability. This rule considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A study on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated the use of such predictions to evaluate their potential as drug candidates. mdpi.com
Table 2: Predicted Physicochemical Properties and Bioavailability of a Structurally Similar Compound (5-acetamido-2-hydroxy benzoic acid)
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 208.21 Da | < 500 |
| LogP | Data not specified | < 5 |
| Hydrogen Bond Donors | Data not specified | < 5 |
Note: Specific predicted values for this compound were not found. The table is based on data for a closely related compound to illustrate the application of these predictions. mdpi.com
Cell permeability is another critical factor for drug absorption. In silico models can predict permeability through various biological barriers, such as the intestinal wall and the blood-brain barrier. mdpi.com
Bioactivity scores can be computationally predicted to estimate the likelihood of a molecule interacting with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes. These predictions are based on the structural features of the molecule. A study on 5-acetamido-2-hydroxy benzoic acid derivatives utilized such predictions to gauge their potential biological activities. mdpi.com
Table 3: Predicted Bioactivity Scores for a Structurally Similar Compound (5-acetamido-2-hydroxy benzoic acid)
| Target Class | Predicted Bioactivity Score |
|---|---|
| GPCR Ligand | Data not specified |
| Ion Channel Modulator | Data not specified |
| Kinase Inhibitor | Data not specified |
| Nuclear Receptor Ligand | Data not specified |
| Protease Inhibitor | Data not specified |
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Salicylic acid |
| 5-acetamido-2-hydroxy benzoic acid |
| Ibuprofen |
| Acetaminophen |
Virtual Screening and High-Throughput Screening Methodologies
In the realm of computational chemistry and molecular modeling, virtual screening (VS) and high-throughput screening (HTS) represent powerful strategies for the identification of novel bioactive compounds. While specific large-scale screening studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these methodologies are broadly applied to analogous structures, such as salicylic acid and its derivatives. These approaches are instrumental in exploring the potential interactions of compounds like this compound with various biological targets.
Virtual screening encompasses a variety of computational techniques to analyze large libraries of chemical structures and predict their potential to bind to a specific target, such as a protein or enzyme. This process significantly narrows down the number of compounds that need to be tested experimentally. A key component of virtual screening is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often quantified by a scoring function, which estimates the binding affinity in units such as kcal/mol.
For instance, in silico screening of salicylic acid derivatives has been successfully employed to identify potential inhibitors for various enzymes. nih.govscientific.net In one such study, a virtual screening of a large compound database identified 3,5-diiodosalicylic acid as a potent inhibitor of human 20α-hydroxysteroid dehydrogenase. nih.gov Similarly, docking studies on acyl salicylic acid derivatives have been used to predict their binding affinity to cyclooxygenase-1 (COX-1), with some derivatives showing a higher predicted affinity than aspirin. fip.orgfip.org These studies showcase how virtual screening can effectively identify promising candidates from a vast chemical space for further investigation.
High-throughput screening, on the other hand, involves the automated testing of large numbers of chemical compounds against a specific biological target in a laboratory setting. This experimental approach allows for the rapid identification of "hits"—compounds that exhibit a desired activity. HTS has been utilized to screen for modulators of salicylic acid signaling pathways in plants. nih.gov In one example, a high-throughput chemical screening of 10,000 small organic molecules was conducted to find compounds that could prime the immune response in Arabidopsis thaliana. oup.com This screen successfully identified five compounds that enhanced disease resistance by inhibiting salicylic acid glucosyltransferases. oup.com
While a dedicated high-throughput screen for this compound has not been reported, its structural similarity to salicylic acid suggests its potential inclusion in such screening libraries. The data generated from these screenings, typically in the form of IC50 values or percentage inhibition, is crucial for identifying lead compounds for further development.
The table below illustrates the type of data generated from molecular docking studies, a key component of virtual screening, for a selection of salicylic acid derivatives against a specific biological target. This data is representative of the initial findings in a computational drug discovery pipeline.
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Salicylic acid-curcumin | MMP9 | -9.6 |
| Salicylic acid-curcumin | EGFR | -9.0 |
| Salicylic acid-curcumin | ADP Ribose Polymerase | -11.2 |
| Salicylic acid-benzyl alcohol | MMP9 | -9.6 |
| Salicylic acid-benzyl alcohol | EGFR | -7.6 |
| Salicylic acid-benzyl alcohol | ADP Ribose Polymerase | -9.0 |
| Salicylic acid-eugenol | MMP9 | -8.9 |
| Salicylic acid-eugenol | EGFR | -7.9 |
| Salicylic acid-eugenol | ADP Ribose Polymerase | -9.4 |
This table is generated based on data from a study on salicylic acid derivatives and is for illustrative purposes to show the type of data obtained from virtual screening studies. scientific.net
Investigation of Biological Activities and Underlying Mechanisms
Anti-inflammatory and Analgesic Properties
Derivatives of salicylic (B10762653) acid are well-known for their anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Research into acetamido-substituted benzoic acid derivatives has sought to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
Cyclooxygenase (COX) Inhibition Studies
The anti-inflammatory action of NSAIDs is attributed to their ability to block the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. nih.gov Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
While direct experimental studies on the COX inhibitory activity of Methyl 4-acetamido-2-hydroxybenzoate are not extensively documented, research on its parent compound, 5-acetamido-2-hydroxy benzoic acid, and its derivatives provides valuable insights. In-silico molecular docking studies have been performed to predict the binding affinity of these compounds to COX-2 receptors. nih.gov The goal of these studies was to design derivatives with increased selectivity for the COX-2 isoform. nih.govchemicalbook.com Computational analyses suggested that derivatives of 5-acetamido-2-hydroxy benzoic acid have a favorable binding affinity with the COX-2 receptor, indicating potential for selective inhibition. nih.gov These findings support the rationale for designing novel and safer anti-inflammatory candidates based on this chemical scaffold. nih.gov
In Vivo Anti-nociceptive Activity Assessment
The analgesic, or pain-relieving, potential of these compounds has been evaluated in various animal models. The parent compound, 5-acetamido-2-hydroxy benzoic acid, has demonstrated significant anti-nociceptive activity. chemicalbook.com In the acetic acid-induced writhing test, a model for peripheral pain, it exhibited a potent effect, with an ED₅₀ value of 4.95 mg/kg. chemicalbook.com This indicates a strong ability to reduce pain perception at the peripheral level.
Furthermore, studies on derivatives have shown enhanced analgesic properties. For instance, a benzyl derivative of 5-acetamido-2-hydroxy benzoic acid demonstrated a significant reduction in painful activity in the writhing test, surpassing the effects of both acetaminophen and the parent compound. nih.gov The central anti-nociceptive activity has also been confirmed using the hot-plate test, which measures response to thermal stimuli. chemicalbook.com
| Compound | Test Model | Dose (mg/kg) | Reduction in Painful Activity (%) | Reference |
|---|---|---|---|---|
| 5-acetamido-2-hydroxy benzoic acid | Acetic Acid Writhing Test | 4.95 (ED₅₀) | 50 | chemicalbook.com |
| Benzyl derivative (PS3) | Acetic Acid Writhing Test | 20 | 74 | nih.gov |
| 50 | 75 | nih.gov |
Antimicrobial and Antiviral Potential
While various esters of 4-hydroxybenzoic acid (parabens) are widely known for their antimicrobial and antifungal properties, specific studies detailing the antimicrobial or antiviral activity of this compound are not available in the reviewed scientific literature. umz.ac.ir Research has been conducted on structurally related compounds, such as salicylanilide benzoates, which have shown notable activity against several bacterial strains, including Mycobacterium tuberculosis. researchgate.net However, direct evidence for the efficacy of this compound against microbial or viral pathogens has not been established.
Antioxidant Activities
The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous disease processes. The antioxidant capacity of salicylic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. daneshyari.comnih.gov
Salicylic acid itself demonstrates low radical scavenging activity. daneshyari.com However, the introduction of electron-donating groups (EDGs) onto the salicylate (B1505791) skeleton generally enhances antioxidant capacity, while electron-withdrawing groups (EWGs) reduce it. daneshyari.com For example, derivatives like 5-aminosalicylic acid and gentisic acid (2,5-dihydroxybenzoic acid) show significantly more potent radical scavenging capabilities than the parent salicylic acid. daneshyari.comresearchgate.net The acetamido group (-NHCOCH₃) at the 4-position of this compound has both electron-donating (the nitrogen lone pair) and electron-withdrawing (the carbonyl group) characteristics. Based on structure-activity relationship studies of similar compounds, it can be inferred that its antioxidant activity would likely be moderate, superior to unsubstituted salicylic acid but potentially less potent than derivatives with strongly activating groups like a free amino or a second hydroxyl group. daneshyari.com
| Compound | Substituent at C5 | Relative Antioxidant Capacity | Reference |
|---|---|---|---|
| Salicylic acid | -H | Low | daneshyari.com |
| 5-Aminosalicylic acid | -NH₂ (Strong EDG) | High | daneshyari.com |
| Gentisic acid | -OH (Strong EDG) | High | daneshyari.com |
| 5-Methoxysalicylic acid | -OCH₃ (EDG) | Moderate | daneshyari.com |
| 5-Nitrosalicylic acid | -NO₂ (Strong EWG) | Very Low | daneshyari.com |
Enzyme Inhibition Profiles
The ability of this compound to inhibit specific enzymes is a key area of interest for its therapeutic potential.
α-Glucosidase
α-Glucosidase is an enzyme located in the intestine that breaks down carbohydrates into glucose. scbt.com Inhibitors of this enzyme are used in the management of type 2 diabetes to delay glucose absorption and control postprandial blood sugar levels. scbt.com Although numerous natural and synthetic compounds, including some containing acetamide groups, have been screened for α-glucosidase inhibitory activity, there are no specific studies in the available literature that evaluate the inhibitory potential of this compound against this enzyme. scbt.comnih.gov
hNAT1
Human arylamine N-acetyltransferase 1 (hNAT1) is a drug-metabolizing enzyme that acetylates various arylamine and heterocyclic amine compounds. nih.govscbt.com It is considered a potential drug target in certain diseases. nih.gov Substrates for NAT1 often include derivatives of p-aminobenzoic acid (PABA). scbt.comfrontiersin.org Given that this compound is a derivative of 4-aminosalicylic acid, which is structurally analogous to PABA, it is plausible that it could interact with the hNAT1 enzyme. However, direct experimental studies confirming the inhibition of hNAT1 by this compound have not been reported.
Modulation of Receptor Activity
Computational methods are often employed to predict the biological activities of novel compounds, including their potential to interact with cellular receptors.
GPCR Ligand
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors involved in a vast array of physiological signaling processes, making them major targets for drug development. mdpi.com In-silico predictions have been used to evaluate the potential of 5-acetamido-2-hydroxy benzoic acid derivatives to act as GPCR ligands. mdpi.com These computational models assess the likelihood of a molecule binding to and modulating the activity of these receptors.
Ion Channel Modulator
Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical for cellular excitability and signaling. nih.gov Modulators of ion channels can have significant therapeutic effects. nih.gov The same computational screening that predicted GPCR ligand activity also assessed the potential for 5-acetamido-2-hydroxy benzoic acid derivatives to function as ion channel modulators. mdpi.com The results from these predictive studies suggest a moderate potential for these compounds to interact with various cellular targets.
| Target Class | Bioactivity Score* | Predicted Activity Level | Reference |
|---|---|---|---|
| GPCR Ligand | -0.12 | Moderately Active | mdpi.com |
| Ion Channel Modulator | -0.10 | Moderately Active | mdpi.com |
| Kinase Inhibitor | -0.34 | Moderately Active | mdpi.com |
| Nuclear Receptor Ligand | -0.41 | Moderately Active | mdpi.com |
| Protease Inhibitor | -0.21 | Moderately Active | mdpi.com |
| Enzyme Inhibitor | 0.08 | Active | mdpi.com |
*Bioactivity scores predicted via Molinspiration server. Scores > 0.00 are considered active, -0.50 to 0.00 are moderately active, and < -0.50 are inactive. mdpi.com
Interaction with Key Biochemical Pathways
The direct and specific interactions of this compound with key biochemical pathways have not been extensively elucidated in publicly available research. However, the biological activities of structurally related compounds, particularly derivatives of salicylic acid, provide a framework for predicting its potential mechanisms of action. The primary areas of investigation for similar molecules involve anti-inflammatory pathways, particularly the inhibition of cyclooxygenase (COX) enzymes, and interactions with other cellular signaling cascades.
Research into derivatives of 5-acetamido-2-hydroxy benzoic acid suggests that compounds with this core structure may function as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting the COX-2 enzyme. mdpi.comnih.gov The selectivity for COX-2 over COX-1 is a key area of interest in the development of new anti-inflammatory agents to reduce gastrointestinal side effects associated with older NSAIDs. mdpi.com Computational, or in-silico, studies have been used to predict the biological activity of such derivatives across various targets.
Table 1: Predicted Bioactivity Scores for 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives Bioactivity scores greater than 0.00 suggest considerable biological activity, scores from -0.50 to 0.00 suggest moderate activity, and scores less than -0.50 suggest inactivity.
| Target Class | PS1 | PS2 | PS3 | Acetaminophen | Salicylate |
| GPCR Ligand | -0.63 | -0.23 | -0.19 | -0.84 | -0.92 |
| Ion Channel Modulator | -0.40 | -0.20 | -0.15 | -0.57 | -0.64 |
| Kinase Inhibitor | -0.84 | -0.32 | -0.21 | -1.04 | -1.16 |
| Nuclear Receptor Ligand | -0.99 | -0.39 | -0.28 | -1.24 | -1.33 |
| Protease Inhibitor | -0.68 | -0.29 | -0.24 | -0.86 | -0.92 |
| Enzyme Inhibitor | -0.29 | 0.12 | 0.16 | -0.48 | -0.56 |
Source: Adapted from in-silico predictions for 5-acetamido-2-hydroxy benzoic acid and its derivatives (PS1, PS2, PS3). mdpi.com
The data from these predictive models indicate that derivatives of 5-acetamido-2-hydroxy benzoic acid show potential for moderate activity as G protein-coupled receptor (GPCR) ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, and protease inhibitors. mdpi.com Notably, they are predicted to be effective enzyme inhibitors. mdpi.com
Further supporting the potential interaction with inflammatory pathways, studies on 4-trifluoromethyl derivatives of salicylate have demonstrated the inhibition of COX-2-mediated prostaglandin E2 production. nih.gov This suggests that modifications to the salicylate structure can influence the activity and selectivity of these compounds as COX inhibitors.
While direct evidence is not available for this compound, the findings for structurally similar compounds strongly suggest that its biological activities are likely mediated through interactions with the cyclooxygenase pathway and potentially other signaling systems. Further in-vitro and in-vivo studies are necessary to confirm these predicted interactions and to fully understand the biochemical mechanisms underlying the effects of this compound.
Structure Activity Relationship Sar and Lead Optimization
Systematic Structural Modification and Its Impact on Biological Potency
Systematic modification of the 4-acetamidosalicylate scaffold has been a key strategy to modulate biological potency against various targets. Research into related salicylic (B10762653) acid derivatives demonstrates that even minor chemical alterations can lead to significant changes in activity.
One area of investigation has been the modification of the core salicylic acid structure to enhance anti-inflammatory properties by targeting the NFκB pathway, a critical regulator of inflammation. A study on salicylic acid analogs revealed that specific substitutions significantly increased the ability to inhibit NFκB activity. For instance, the amidation of the carboxylic acid group or the introduction of a chlorine atom at the 5-position both independently increased the compound's potency in suppressing NFκB-dependent gene expression. Furthermore, combining these two modifications into a single molecule, 5-chlorosalicylamide, resulted in an additive enhancement of this inhibitory activity. nih.gov
Another approach involves modifying the N-acyl side chain of aminosalicylates to improve their activity as non-steroidal anti-inflammatory drugs (NSAIDs) with selectivity for the cyclooxygenase-2 (COX-2) enzyme. In a study involving 5-acetamido-2-hydroxy benzoic acid, a close analog of the titular compound, replacing the acetyl group with larger aromatic moieties like benzoyl or phenylacetyl was explored. The resulting derivatives, 5-benzamidosalicylic acid and 5-(phenylacetamido)salicylic acid, were synthesized to assess their potential for increased COX-2 selectivity. mdpi.com In vivo testing showed that the derivative with the N-phenylacetyl group (benzyl) exhibited a more potent anti-nociceptive effect compared to the parent compound. mdpi.com
The salicylate (B1505791) scaffold has also been explored for its potential as a methionine aminopeptidase (MetAP) inhibitor, a target for developing novel antibacterial agents. Studies showed that both the hydroxyl and the carboxyl groups on the salicylate ring are essential for effective enzyme inhibition. nih.gov Analogs that lacked the hydroxyl group were found to be inactive. nih.gov Certain salicylate derivatives demonstrated not only potent inhibition of the Fe(II)-form of E. coli MetAP but also significant antibacterial activity, highlighting how structural modifications can directly translate to improved biological function. nih.gov
| Parent Scaffold | Structural Modification | Biological Target | Impact on Potency |
|---|---|---|---|
| Salicylic Acid | Amidation of carboxylic acid | NFκB | Increased inhibitory activity nih.gov |
| Salicylic Acid | Chlorination at C5-position | NFκB | Increased inhibitory activity nih.gov |
| 5-Aminosalicylic Acid | N-acetylation to N-phenylacetylation | COX-2 | Enhanced anti-nociceptive activity mdpi.com |
| Salicylate-based MetAP Inhibitor | Removal of hydroxyl group | Methionine Aminopeptidase (MetAP) | Loss of inhibitory activity nih.gov |
Correlation of Functional Groups with Specific Biological Activities
Hydroxyl and Carboxyl/Ester Groups : The salicylate core, defined by the ortho-positioned hydroxyl and carboxyl (or in this case, methyl ester) groups, is fundamental to its biological activities. For instance, in the context of MetAP inhibition, both the hydroxyl and the carboxyl groups are indispensable for potent activity. nih.gov These groups can participate in hydrogen bonding and coordinate with metal ions in the active site of metalloenzymes, anchoring the molecule for effective inhibition. nih.gov The conversion of the carboxylic acid to a methyl ester, as in Methyl 4-acetamido-2-hydroxybenzoate, alters the molecule's physicochemical properties, such as lipophilicity and acidity, which can significantly affect its absorption, distribution, and metabolism.
The 4-Acetamido Group : The acetamido moiety at the C4 position is a critical determinant of the compound's specific interactions and pharmacological effects. Modification of this group has been shown to be a viable strategy for tuning biological activity. Research on 5-acetamidosalicylic acid derivatives demonstrated that the nature of the acyl group is directly related to analgesic activity and COX-2 selectivity. mdpi.com Exchanging the small acetyl group for larger, more sterically demanding groups like a benzyl moiety can lead to enhanced potency. mdpi.com This suggests that the amide linkage and the size of its substituent are key for fitting into the binding pockets of specific enzyme targets.
Design Principles for Enhanced Selectivity and Reduced Side Effects
A primary goal in lead optimization is to design molecules that interact selectively with the desired biological target, thereby maximizing therapeutic effects while minimizing off-target interactions that can lead to side effects. For compounds based on the 4-acetamidosalicylate scaffold, several design principles can be applied.
One established principle is the exploitation of structural differences between enzyme isoforms. For example, the COX-1 and COX-2 enzymes have different active site architectures. The design of derivatives of 5-acetamido-2-hydroxy benzoic acid with larger N-acyl groups (e.g., N-phenylacetyl) is a deliberate strategy to achieve greater selectivity for COX-2. mdpi.com The larger active site of COX-2 can accommodate the bulkier substituents, whereas the narrower channel of COX-1 cannot, leading to selective inhibition and potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
Another design principle involves tuning functional groups to achieve selectivity for different metalloforms of an enzyme. Methionine aminopeptidase (MetAP) can utilize various divalent metal ions as cofactors, and the bacterial enzyme may have a preference different from the host's. By modifying the salicylate-based inhibitors, it is possible to develop compounds that are selective for a specific metalloform, such as the Fe(II)-form. nih.gov This selectivity can translate into a better safety profile, as the inhibitor would preferentially act on the bacterial enzyme over any host counterparts.
Subtle structural changes can have profound effects on subtype selectivity for other target classes as well, such as G-protein coupled receptors. While not directly studying salicylates, research on muscarinic acetylcholine receptor (mAChR) ligands has shown that minor modifications to a carbamate scaffold can lead to high binding affinity and significant selectivity for one receptor subtype over others (e.g., hM1 vs. hM2-5). mdpi.com This general principle of fine-tuning molecular architecture to exploit subtle differences in receptor binding pockets is broadly applicable in drug design.
Development of Prodrugs and Analogs for Optimized Pharmacological Profiles
Optimizing a compound's pharmacological profile often involves addressing issues with its absorption, distribution, metabolism, and excretion (ADME) properties. The development of prodrugs and analogs is a key strategy to overcome such limitations. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. scispace.com
This compound can itself be considered a prodrug of 4-acetamido-2-hydroxybenzoic acid. The esterification of the carboxylic acid group masks a polar, ionizable functional group, thereby increasing the molecule's lipophilicity. This modification can enhance its ability to cross biological membranes, potentially improving oral absorption or skin permeation. nih.govmdpi.com Following absorption, esterase enzymes in the body can hydrolyze the methyl ester to release the active carboxylic acid form. This strategy is particularly relevant as the parent acid, 5-acetamido-2-hydroxy benzoic acid, has been noted for its low plasma bioavailability, which presents a significant hurdle for its therapeutic application. mdpi.com
Advanced Materials Research Incorporating Benzoate Derivatives
Functionalization of Polymeric Materials with Benzoate (B1203000) Moieties
The functionalization of polymers with benzoate moieties is a significant area of research aimed at imparting specific properties to materials. This can include altering solubility, enhancing thermal stability, or introducing photo-active characteristics.
Cellulose (B213188) Benzoate for Membranes and Aerogels
Cellulose, a readily available biopolymer, can be chemically modified to form cellulose benzoate. This derivative exhibits increased hydrophobicity and solubility in common organic solvents, making it a suitable material for the fabrication of membranes and aerogels. These materials are noted for their potential in applications such as separation processes and thermal insulation. The introduction of specific functional groups on the benzoate ring could further tailor the properties of these materials.
Nanocellulose Grafting for Photo-active Materials
Nanocellulose possesses a high surface area and an abundance of hydroxyl groups, making it an excellent substrate for surface modification. rsc.org The "grafting onto" approach is one method used to attach molecules, such as benzoate derivatives, to the nanocellulose surface. rsc.org This functionalization can be used to create photo-active materials by introducing chromophores or photo-responsive units. Such materials could have applications in sensors, optical filters, and smart textiles. The specific properties of the grafted benzoate derivative would determine the photo-active behavior of the resulting material.
Polymer Nanoparticles for Enhanced Stability of Active Agents
Polymer nanoparticles are widely investigated as delivery vehicles for active agents in various fields. The encapsulation of active compounds within a polymer matrix can protect them from degradation and control their release. The surface chemistry of these nanoparticles is critical to their stability and interaction with the surrounding environment. Functionalization with benzoate derivatives can modify the surface properties of the nanoparticles, potentially improving their dispersion and the stability of the encapsulated agent.
Photo-responsive Materials and Optical Applications
Benzoate derivatives are integral to the synthesis of various photo-responsive materials due to their electronic and structural properties. These materials can change their properties upon exposure to light, enabling applications in optical devices and smart systems.
Synthesis and Liquid Crystalline Behavior of Azobenzene (B91143) Benzoate Derivatives
Azobenzene-containing compounds are well-known for their photo-isomerization properties, which can be harnessed to create materials with switchable characteristics. The synthesis of azobenzene benzoate derivatives allows for the creation of liquid crystalline materials where the orientation of the molecules can be controlled by light. The specific substituents on the benzoate component can influence the liquid crystalline phase behavior and the temperature range over which it is observed.
Photoswitching Mechanisms for Optical Device Development
The photoswitching capability of molecules like azobenzene benzoate derivatives is the basis for their use in optical devices. The reversible isomerization between the trans and cis forms upon irradiation with light of specific wavelengths leads to changes in the material's absorption spectrum, refractive index, and other optical properties. This phenomenon can be utilized in the development of optical switches, data storage devices, and light-controlled actuators. The efficiency and kinetics of the photoswitching process are influenced by the molecular structure of the azobenzene benzoate derivative.
Future Research Directions and Translational Perspectives
In-depth Pharmacokinetic and Pharmacodynamic Profiling (ADME Studies)
Currently, there is a notable absence of published data concerning the Absorption, Distribution, Metabolism, and Excretion (ADME) of Methyl 4-acetamido-2-hydroxybenzoate. A thorough investigation into its pharmacokinetic profile is a foundational step in assessing its drug-like properties. Future studies should aim to elucidate how the compound is absorbed, where it distributes within a biological system, how it is metabolized, and the pathways through which it is eliminated.
Pharmacodynamic studies are equally crucial to understand the biochemical and physiological effects of the compound on the body. Identifying its mechanism of action and dose-response relationships will be pivotal in determining its potential therapeutic window. In silico ADME prediction tools could offer initial insights, guiding subsequent in vitro and in vivo experiments. nih.govnih.gov
Comprehensive Preclinical Efficacy and Safety Assessments
Beyond its role as a synthetic intermediate, the preclinical efficacy of this compound for any potential therapeutic indication is yet to be established. scbt.com Future research should involve screening the compound across a range of biological assays to identify any potential therapeutic activities. Given its structural similarity to other salicylic (B10762653) acid derivatives, exploring its anti-inflammatory, analgesic, or even antimicrobial properties could be a logical starting point. nih.govresearchgate.net
A comprehensive safety assessment is paramount for any compound with therapeutic potential. Initial hazard identification classifies it as an irritant. homesunshinepharma.com However, more extensive toxicological studies are necessary to determine its safety profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity.
Identification of Novel Biological Targets and Therapeutic Applications
The identification of novel biological targets for this compound is a critical step toward uncovering new therapeutic applications. High-throughput screening and molecular docking studies could be employed to identify potential protein targets. As a derivative of salicylic acid, it may interact with targets relevant to inflammation or pain pathways. nih.govresearchgate.net Furthermore, its role as an intermediate in the synthesis of Mosapride, a 5-HT4 receptor agonist, suggests that its own interactions with serotonin receptors or other related targets could be an area of investigation. nih.govnih.gov
Exploration of Neurodegenerative Disease Applications (e.g., Alzheimer's Disease)
While research has explored the potential link between a different compound, Methyl-4-hydroxybenzoate (MEP), and Alzheimer's disease, there is currently no direct evidence to suggest a role for this compound in neurodegenerative disorders. nih.gov However, given the ongoing search for novel neuroprotective agents, future studies could explore the potential of this compound and its derivatives to modulate pathways implicated in neurodegeneration, such as oxidative stress or neuroinflammation. mdpi.com Any such investigation would be breaking new ground.
Development of Sustainable and Efficient Synthetic Routes
The known synthesis of this compound involves the acetylation of methyl 4-amino-2-hydroxybenzoate. chemicalbook.com Future research in the realm of synthetic chemistry could focus on developing more sustainable and efficient "green" synthetic routes. This could involve exploring alternative solvents, catalysts, and reaction conditions to minimize environmental impact and improve yield and purity. The development of novel preparation methods for Mosapride and its intermediates is an active area of research, which may lead to more efficient syntheses of this precursor. google.comgoogle.com
Integration of Computational and Experimental Methodologies for Drug Discovery
The integration of computational and experimental approaches offers a powerful strategy for accelerating the drug discovery process for compounds like this compound. In silico methods, such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and ADME predictions, can guide the design and synthesis of new derivatives with improved potency and pharmacokinetic properties. nih.govnih.gov These computational insights can then be validated through targeted experimental studies, creating an efficient feedback loop for lead optimization. This integrated approach has been successfully applied to other salicylic acid derivatives to explore their therapeutic potential. scientific.netmdpi.commdpi.com
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling Methyl 4-acetamido-2-hydroxybenzoate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is recommended if dust/aerosols form .
- Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
- Spill Management : Avoid water flow to drains; collect spills with inert absorbents and dispose as hazardous waste .
- Storage : Store in a cool, dry place, segregated from incompatible substances like strong oxidizers .
Q. What synthetic strategies are documented for this compound?
- Methodological Answer :
- Esterification/Acylation : Likely involves acetylation of 4-amino-2-hydroxybenzoic acid followed by methyl esterification. A related compound (methyl 2-(2-hydroxyacetamido)benzoate) was synthesized via nucleophilic substitution and subsequent crystallization .
- Purification : Recrystallization from ethanol/water mixtures is common for similar esters. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .
Q. Which spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- NMR : H NMR should show signals for the methyl ester (~δ 3.8 ppm), acetamido NH (~δ 8-10 ppm), and aromatic protons (meta/para coupling patterns). C NMR confirms carbonyl groups (ester: ~δ 170 ppm; acetamido: ~δ 168 ppm) .
- IR : Stretching vibrations for -OH (~3200 cm), ester C=O (~1720 cm), and amide C=O (~1650 cm) .
- Mass Spectrometry : Molecular ion peak at m/z 209.20 (CHNO) and fragmentation patterns (e.g., loss of -OCH) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, melting point) for this compound?
- Methodological Answer :
- Analytical Cross-Validation : Compare DSC (melting point) and HPLC (purity ≥98%) data from pharmacopoeial standards (e.g., BP Reference Standard BP644) .
- Solubility Profiling : Use shake-flask method in solvents like DMSO, ethanol, and water at 25°C. Note that the hydroxyl group may enhance aqueous solubility compared to non-polar analogs .
- Crystallography : Single-crystal X-ray diffraction (as in related benzoate derivatives) resolves structural ambiguities .
Q. What methodological considerations are critical when using this compound as an HPLC reference standard?
- Methodological Answer :
- Column Selection : Use reverse-phase C18 columns with mobile phases like methanol/water (70:30) + 0.1% formic acid for optimal peak symmetry .
- Calibration : Prepare standard curves in the linear range (0.1–10 µg/mL). Validate precision (RSD <2%) and accuracy (recovery 98–102%) per ICH guidelines .
- Degradation Studies : Monitor stability under stress conditions (heat, light, pH) to identify degradation products (e.g., hydrolysis to 4-acetamidosalicylic acid) .
Q. How do the hydroxyl and acetamido groups influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Steric/Electronic Effects : The hydroxyl group at position 2 may form intramolecular hydrogen bonds with the ester carbonyl, reducing electrophilicity. The acetamido group at position 4 directs electrophilic substitution to the ortho/para positions .
- Protection Strategies : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before acylating the amine to prevent side reactions .
- Kinetic Studies : Use H NMR to track reaction rates in DMSO-d with nucleophiles like amines or thiols .
Data Contradictions and Solutions
- Hazard Classification Conflicts : lists H302 (oral toxicity) and H335 (respiratory irritation), while omits H335. Resolution : Prioritize OSHA/GHS-aligned SDS from academic suppliers (e.g., Indagoo) .
- Missing Physical Data : No reported melting point or solubility. Resolution : Use differential scanning calorimetry (DSC) and HPLC-ELSD for empirical determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
